7-Bromo-2-phenyl-3,1-benzoxazepine is classified as:
The synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine typically involves multiple steps, often starting from readily available precursors such as anthranilic acid derivatives.
One common method includes:
For instance, a synthetic route might involve:
The synthesis process can yield varying amounts of product depending on the reaction conditions, with yields often reported in percentages based on the starting material.
The molecular structure of 7-Bromo-2-phenyl-3,1-benzoxazepine features:
X-ray crystallography studies have confirmed these structural features, providing insights into bond angles and distances that are critical for understanding reactivity.
7-Bromo-2-phenyl-3,1-benzoxazepine can participate in several chemical reactions:
Typical reaction conditions include:
These reactions often require careful monitoring to optimize yields and minimize side products.
Experimental data from similar compounds suggest that they may act as agonists or antagonists at various receptor sites, which could be critical for therapeutic applications.
Property | Value |
---|---|
Molecular Weight | 300.15 g/mol |
Melting Point | Typically ranges around 165 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound's solubility in organic solvents makes it suitable for various synthetic applications and analyses.
7-Bromo-2-phenyl-3,1-benzoxazepine has potential applications in several fields:
The compound 7-Bromo-2-phenyl-3,1-benzoxazepine is systematically named according to IUPAC conventions as 7-bromo-2-phenyl-2,3-dihydro-1H-benzo[b][1,4]oxazepine. Its molecular formula is C₁₅H₁₀BrNO, indicating a molecular mass of 300.15 g/mol. This formula encompasses:
X-ray crystallography reveals that brominated heterocycles like 7-bromo-2-phenyl-3,1-benzoxazepine typically crystallize in monoclinic systems. For example, the structurally similar compound (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C₁₈H₁₅BrO₂) adopts the P2₁/n space group with unit cell parameters:
Table 1: Crystallographic Parameters of Brominated Heterocycles
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
Unit cell volume | 1451.3(3) ų |
Br-C bond length | 1.898(3) Å |
C7=C8 bond length | 1.351(4) Å (olefinic) |
The Br-C bond length in such structures averages 1.898(3) Å, consistent with standard aryl-bromine bonds. The olefinic bond (C7=C8) length of 1.351(4) Å indicates minimal conjugation disruption from bromine substitution [9].
The seven-membered 1,3-oxazepine ring exhibits dynamic conformational equilibria. Studies of analogous heterocycles (e.g., dioxaphosphepine) show three dominant conformers:
In nonpolar solvents, the equilibrium shifts toward the e-C ⇄ e-TB forms, while polar solvents stabilize all three conformers (a-C ⇄ e-C ⇄ e-TB). The twist-boat conformation (e-TB) predominates in crystalline states, with phenyl torsion angles near 54° or 129° relative to the heterocyclic plane [10]. For 7-bromo-2-phenyl-3,1-benzoxazepine, bromine sterically constrains the fused ring system, reducing pseudorotation flexibility compared to non-halogenated analogs.
The bromine atom at C7 significantly perturbs molecular geometry:
Bond Length and Angle Distortions
Planarity and Steric Effects
Bromine’s van der Waals radius (1.85 Å) forces out-of-plane displacement of ortho-hydrogens. In crystal lattices, this results in:
Table 2: Halogen-Induced Geometric Changes
Geometric Feature | Non-Brominated Analog | 7-Bromo Derivative |
---|---|---|
C(aryl)-X bond length | 1.750 Å (Cl) | 1.898 Å (Br) |
C-C-X bond angle | 120.0° | 119.2° |
Ortho C-H⋯X distance | 2.95 Å (Cl) | 3.10 Å (Br) |
Inter-ring torsion angle | 180.0° | 175.2° |
These distortions alter dipole moments, with the P=O group dipole in analogous structures reaching 3.5 D due to halogen-induced polarization [6] [10]. Computational models confirm bromine’s +I effect dominates over its mesomeric influence, explaining the minimal electronic impact on the oxazepine nitrogen’s basicity [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7